

Application Notes and Protocols: AZD2423

Administration in Rodent Models of Pain

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Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996

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These application notes provide a comprehensive guide to the administration and evaluation of **AZD2423**, a selective CCR2 antagonist, in rodent models of neuropathic pain. The protocols outlined below are based on established methodologies and published preclinical data.

Introduction

AZD2423 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).^[1] The CCL2/CCR2 signaling pathway is a critical component in the pathogenesis of neuropathic pain, primarily through its role in mediating the recruitment of monocytes and the activation of microglia in the nervous system.^{[2][3][4]} In rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model, the upregulation of CCL2 and CCR2 in the dorsal root ganglia (DRG) and spinal cord contributes to the development and maintenance of pain hypersensitivity.^[2] CCR2 antagonists have demonstrated efficacy in preclinical models of neuropathic pain, suggesting a promising therapeutic strategy. These protocols detail the use of **AZD2423** in a rat model of neuropathic pain, including surgical procedures, behavioral assessment, and histological analysis.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological profile of **AZD2423** and its efficacy in a preclinical model of neuropathic pain.

Table 1: In Vitro Pharmacological Profile of **AZD2423**

Parameter	Value	Species
CCR2 Binding IC50	2.6 nM	Human
CCR2 Ca2+ Flux IC50	1.2 nM	Human
CCR2 Chemotaxis IC50	4.4 nM	Human
Rat CCR2 Ca2+ Flux IC50	607 nM	Rat
CCR5 Chemotaxis IC50	316 nM	Human
hERG IC50	90 μ M	Human

Table 2: Preclinical Efficacy of **AZD2423** in the Rat Chronic Constriction Injury (CCI) Model

Parameter	Value
Model	Chronic Constriction Injury (CCI)-induced mechanical hypersensitivity
Emax	>100%
EC50 plasma (total)	191 nM
EC50 plasma (free)	33 nM
EC50 brain (total)	63 nM
EC50 brain (free)	3.8 nM

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This protocol describes the induction of neuropathic pain using the CCI model, a widely used method for studying peripheral nerve injury.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scissors, forceps, retractors)
- 4-0 chromic gut sutures
- Sterile saline
- Wound clips or sutures

Procedure:

- Anesthetize the rat using an appropriate anesthetic agent.
- Shave and disinfect the skin over the mid-thigh region of the left hind limb.
- Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
- Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between each ligature.
- The ligatures should be tightened to the point of causing a slight constriction of the nerve, without arresting epineural blood flow.
- Close the muscle layer with sutures and the skin incision with wound clips or sutures.
- Allow the animals to recover in a warm, clean cage. Post-operative analgesia should be considered in consultation with the institutional animal care and use committee.
- Sham-operated control animals should undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments to determine the paw withdrawal threshold.

Materials:

- Set of calibrated von Frey filaments
- Elevated wire mesh platform
- Testing chambers

Procedure:

- Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.
- Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw.
- Apply the filament with increasing force until it bends. Hold for 3-5 seconds.
- A positive response is recorded if the rat sharply withdraws its paw.
- The "up-down" method is a common and efficient way to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range (e.g., 4.0 g). If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.
- The pattern of responses is used to calculate the 50% withdrawal threshold.
- Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.

AZD2423 Formulation and Administration

This protocol describes the preparation and oral administration of **AZD2423** to rats.

Materials:

- **AZD2423** powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles

- Syringes
- Balance and weigh boats

Procedure:

- Formulation:
 - Calculate the required amount of **AZD2423** based on the desired dose and the number and weight of the animals.
 - Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
 - Create a homogenous suspension of **AZD2423** in the vehicle by gentle stirring or sonication. The concentration should be calculated to allow for a consistent dosing volume (e.g., 5 mL/kg).
- Administration:
 - Administer the **AZD2423** suspension to the rats via oral gavage using a suitable gavage needle.
 - The dosing regimen (e.g., once daily) and the timing of administration relative to the CCI surgery and behavioral testing should be determined based on the study design. For prophylactic studies, administration may begin before or on the day of surgery. For therapeutic studies, administration may begin after the development of neuropathic pain.

Immunohistochemical Analysis of Microglial Activation

This protocol outlines the steps for assessing microglial activation in the spinal cord, a key indicator of neuroinflammation in neuropathic pain.

Materials:

- Anesthetized rats (from the experimental groups)
- 4% paraformaldehyde in phosphate-buffered saline (PBS)

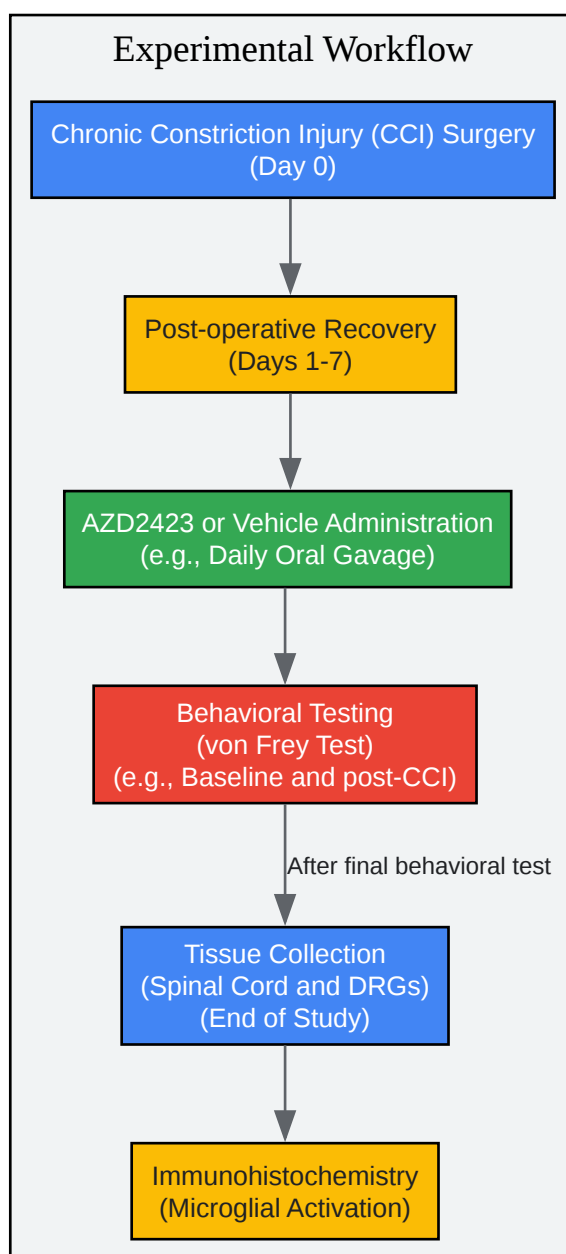
- Sucrose solutions (10%, 20%, 30% in PBS)
- Cryostat
- Microscope slides
- Primary antibody (e.g., anti-Iba1 or anti-OX-42)
- Secondary antibody (fluorescently labeled)
- Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
- Mounting medium with DAPI
- Fluorescence microscope

Procedure:

- Tissue Preparation:
 - Deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
 - Dissect the lumbar spinal cord (L4-L6 segments).
 - Post-fix the spinal cord tissue in 4% paraformaldehyde for 4-6 hours at 4°C.
 - Cryoprotect the tissue by sequential immersion in 10%, 20%, and 30% sucrose solutions until it sinks.
 - Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
- Immunostaining:
 - Cut transverse sections (20-30 μ m) of the spinal cord using a cryostat and mount them on microscope slides.
 - Wash the sections with PBS.

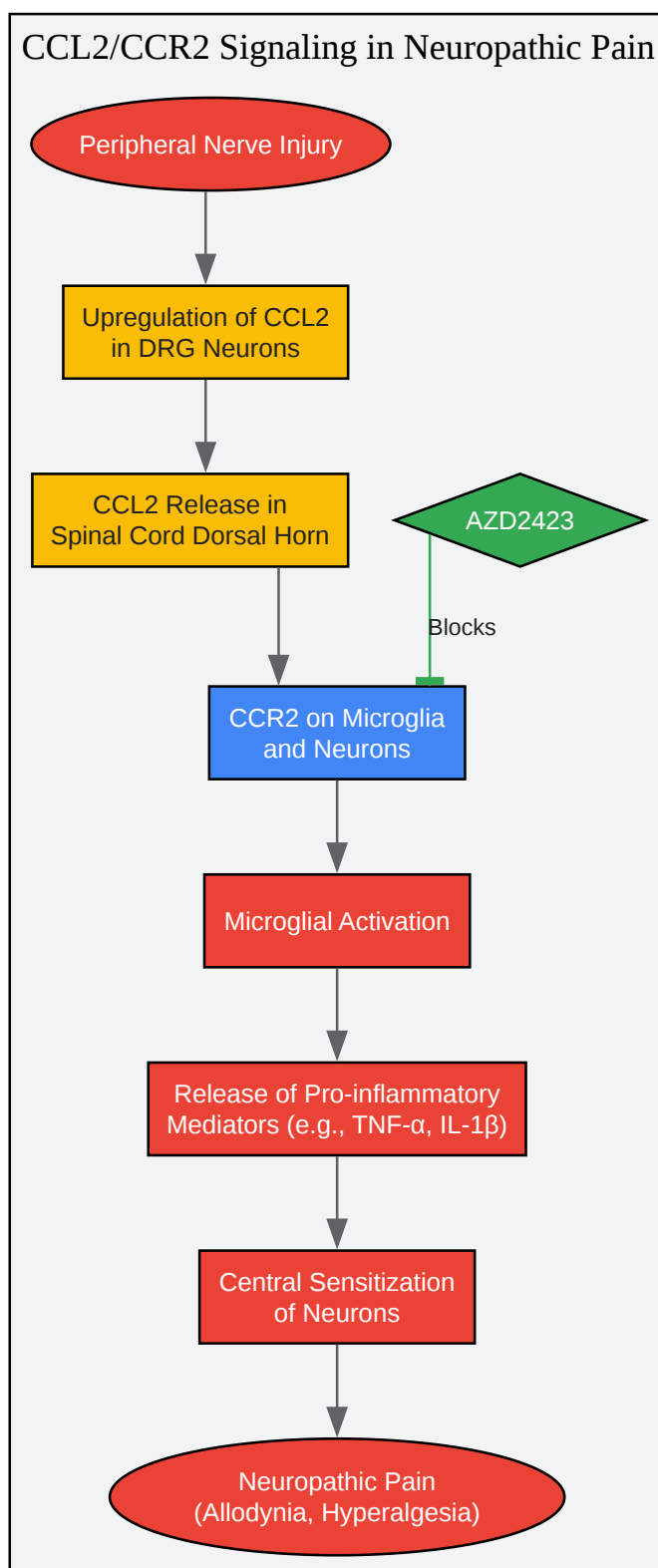
- Incubate the sections in blocking solution for 1 hour at room temperature.
- Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.
- Wash the sections with PBS.
- Incubate the sections with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
- Wash the sections with PBS.
- Coverslip the sections with mounting medium containing DAPI.
- Analysis:
 - Visualize the sections using a fluorescence microscope.
 - Capture images of the dorsal horn of the spinal cord.
 - Quantify microglial activation by measuring the intensity of Iba1 staining or by counting the number of Iba1-positive cells. Morphological changes (e.g., from ramified to amoeboid) can also be assessed.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating **AZD2423** in a rat model of neuropathic pain.



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Caption: Simplified signaling pathway of CCL2/CCR2 in neuropathic pain and the site of action of **AZD2423**.

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